Cas no 1011296-64-2 (8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane)
8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane Chemical and Physical Properties
Names and Identifiers
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- 8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane
- DTXSID00727280
- WRQHDKKNPUWGOD-UHFFFAOYSA-N
- 1011296-64-2
- SCHEMBL2212358
- DB-014676
- 8-(2-iodoethyl)-1,4-dioxaspiro[4,5]decane
-
- Inchi: 1S/C10H17IO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-8H2
- InChI Key: WRQHDKKNPUWGOD-UHFFFAOYSA-N
- SMILES: ICCC1CCC2(CC1)OCCO2
Computed Properties
- Exact Mass: 296.02733g/mol
- Monoisotopic Mass: 296.02733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 18.5Ų
8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289000281-1g |
8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane |
1011296-64-2 | 95% | 1g |
$571.20 | 2023-09-04 | |
| Chemenu | CM139359-1g |
8-(2-iodoethyl)-1,4-dioxaspiro[4.5]decane |
1011296-64-2 | 95% | 1g |
$632 | 2021-08-05 | |
| Chemenu | CM139359-1g |
8-(2-iodoethyl)-1,4-dioxaspiro[4.5]decane |
1011296-64-2 | 95% | 1g |
$523 | 2023-03-07 |
8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane
Introduction to 8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane (CAS No. 1011296-64-2) in Modern Chemical Research
8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane, identified by the chemical identifier CAS No. 1011296-64-2, is a compound of significant interest in the field of medicinal chemistry and synthetic organic chemistry. This spirocyclic ether features a unique structural motif that has garnered attention for its potential applications in drug design and material science. The compound’s architecture, comprising a spirocyclic core linked by an oxygen atom, combined with the presence of an iodoethyl substituent, makes it a versatile intermediate for further functionalization and derivatization.
The spirocyclic nature of 8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane contributes to its distinct stereochemical properties, which are highly valued in medicinal chemistry. Spirocyclic compounds often exhibit enhanced binding affinity and selectivity due to their rigid, three-dimensional structures. This characteristic is particularly advantageous in the development of small-molecule inhibitors and agonists targeting biological macromolecules such as enzymes and receptors. Recent studies have highlighted the role of spirocyclic ethers in modulating pharmacokinetic profiles, improving solubility, and reducing metabolic degradation, making them attractive candidates for drug discovery programs.
The 2-Iodoethyl substituent on the dioxaspiro[4.5]decane scaffold provides a reactive handle for further chemical transformations. Iodine is a well-established leaving group in organic synthesis, facilitating nucleophilic substitution reactions that can be exploited to introduce diverse functional groups into the molecule. This reactivity has been leveraged in the synthesis of complex heterocycles and bioactive scaffolds, underscoring the compound’s utility as a building block in medicinal chemistry. Researchers have utilized this property to develop novel analogs with enhanced pharmacological properties, including improved bioavailability and reduced toxicity.
In recent years, 8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane has found applications in the development of bioconjugates and prodrug strategies. The spirocyclic core serves as a stable scaffold that can be modified to enhance permeability across biological barriers or to improve targeted delivery systems. For instance, modifications at the iodoethyl position have been explored to develop prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach has shown promise in enhancing therapeutic efficacy while minimizing side effects.
The compound’s structural features also make it relevant in materials science, particularly in the design of functional polymers and organic electronic materials. The spirocyclic ether motif can influence electronic properties and molecular packing, making it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, the presence of an iodine atom allows for further derivatization into conjugated polymers or small molecules with tunable optoelectronic properties.
Advances in synthetic methodologies have further expanded the utility of 8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane. Recent publications have demonstrated innovative synthetic routes that improve yield and scalability while reducing environmental impact. These developments align with broader trends in green chemistry aimed at minimizing waste and hazardous byproducts. The ability to efficiently synthesize this compound has enabled researchers to explore its potential in various fields with greater ease and precision.
The pharmaceutical industry has been particularly interested in leveraging the structural versatility of 8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane for drug discovery efforts. Its scaffold has been incorporated into libraries of compounds screened for biological activity across a wide range of targets. Preliminary studies suggest that derivatives of this compound exhibit promising activity against inflammatory pathways and neurodegenerative diseases. These findings highlight its potential as a lead compound or as a component in combinatorial drug regimens.
Future research directions may focus on optimizing synthetic routes to enhance accessibility and exploring novel derivatives with tailored properties. The integration of computational modeling techniques will likely play a crucial role in predicting structural-activity relationships (SAR) and guiding rational drug design efforts based on this scaffold.
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